![molecular formula C7H6N4S B13009515 7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione CAS No. 7403-30-7](/img/structure/B13009515.png)
7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimidopyrimidine family. These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings. The presence of sulfur in the thione form adds unique chemical properties to this compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids such as H3PMo12O40, H3PW12O40, and H5PV2Mo10O40 . These reactions are carried out under mild conditions, resulting in good yields of the desired product.
Industrial Production Methods
The advantages of using heteropolyacids include mild reaction conditions, simple operation, and good yields .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with various molecular targets and pathways. The sulfur atom in the thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s bicyclic structure allows it to interact with DNA and proteins, potentially leading to anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-d]pyrimidine: A related compound with similar bicyclic structure but without the methyl and thione groups.
Pyrimido[5,4-d]pyrimidine: Another isomer with a different arrangement of the nitrogen atoms in the rings.
Uniqueness
7-Methylpyrimido[4,5-d]pyrimidine-4(3H)-thione is unique due to the presence of the methyl group and the thione form, which confer distinct chemical properties and potential biological activities. The sulfur atom in the thione group allows for unique interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
7403-30-7 |
|---|---|
Molekularformel |
C7H6N4S |
Molekulargewicht |
178.22 g/mol |
IUPAC-Name |
2-methyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C7H6N4S/c1-4-8-2-5-6(11-4)9-3-10-7(5)12/h2-3H,1H3,(H,8,9,10,11,12) |
InChI-Schlüssel |
QSAQZHMPNTVSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C(=N1)NC=NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


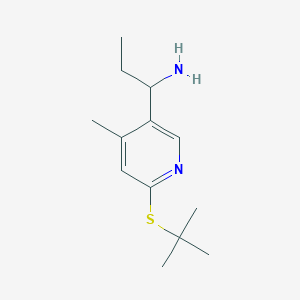
![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)

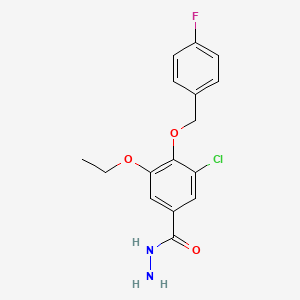
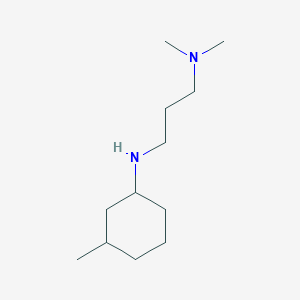
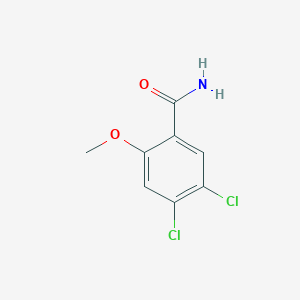

![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)

![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)
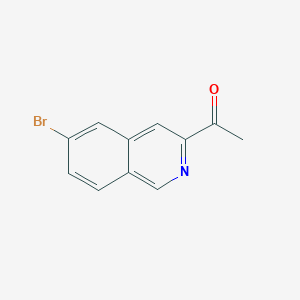

![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)
